molecular formula C23H36Cl2O2 B14219026 Hexadecyl 2,4-dichlorobenzoate CAS No. 820238-93-5

Hexadecyl 2,4-dichlorobenzoate

Cat. No.: B14219026
CAS No.: 820238-93-5
M. Wt: 415.4 g/mol
InChI Key: RBQHECJPSXSARZ-UHFFFAOYSA-N
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Description

Hexadecyl 2,4-dichlorobenzoate is a chemical compound known for its unique properties and applications It is an ester derived from 2,4-dichlorobenzoic acid and hexadecanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl 2,4-dichlorobenzoate can be synthesized through esterification reactions. One common method involves reacting 2,4-dichlorobenzoic acid with hexadecanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2,4-dichlorobenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of hexadecyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2,4-dichlorobenzoic acid and hexadecanol. The 2,4-dichlorobenzoic acid can then participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Hexadecyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with different molecular targets, making it a valuable tool in multiple fields.

Properties

CAS No.

820238-93-5

Molecular Formula

C23H36Cl2O2

Molecular Weight

415.4 g/mol

IUPAC Name

hexadecyl 2,4-dichlorobenzoate

InChI

InChI=1S/C23H36Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-23(26)21-17-16-20(24)19-22(21)25/h16-17,19H,2-15,18H2,1H3

InChI Key

RBQHECJPSXSARZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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